Helioporin E
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Overview
Description
Helioporin E is a natural product found in Heliopora coerulea with data available.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Methods : Helioporin E, a bioactive marine diterpene, has been the subject of several studies focusing on its synthesis. Loelsberg et al. (2012) achieved an enantioselective total synthesis of Helioporin E. This process involved a chirogenic step using a Cu(I)-catalyzed allylic alkylation and achieved high enantioselectivity. Other stereocenters in Helioporin E were established through subsequent reactions, showcasing the compound's complex structural makeup (Loelsberg, Werle, Neudörfl, & Schmalz, 2012).
Structural Relationships : Helioporin E's structural relationships with other compounds have been a key research area. Geller et al. (1998) conducted research to establish the revised stereostructure of Helioporin D, which led to a better understanding of Helioporin E's structure, demonstrating the complex interrelationships within this class of compounds (Geller, Jakupovic, & Schmalz, 1998).
Bioactive Properties and Applications
Antiviral and Cytotoxic Activities : Research by Tanaka et al. (1993) identified Helioporin E as one of several new diterpenes isolated from the blue coral Heliopora coerulea. They noted the antiviral activity of Helioporins A and B against HSV1 and the cytotoxicity of Helioporins C-G, suggesting potential therapeutic applications in antiviral and anticancer treatments (Tanaka, Ogawa, Liang, Higa, & Gravalos, 1993).
Chemical Correlations and Stereochemistry : The research also focuses on the chemical correlation and relative stereochemistry of Helioporins. Understanding their structural properties is crucial for exploring their potential applications in medicine and pharmacology.
properties
Molecular Formula |
C21H28O2 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(1R,3aR,4S,6R)-1,4,7-trimethyl-6-(2-methylprop-1-enyl)-2,3,3a,4,5,6-hexahydro-1H-phenaleno[1,2-d][1,3]dioxole |
InChI |
InChI=1S/C21H28O2/c1-11(2)8-15-9-13(4)16-7-6-12(3)17-19(16)18(15)14(5)20-21(17)23-10-22-20/h8,12-13,15-16H,6-7,9-10H2,1-5H3/t12-,13+,15+,16-/m1/s1 |
InChI Key |
SSSKBWMXTKSNEB-BFJAYTPKSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@H](C[C@@H](C3=C(C4=C(C1=C23)OCO4)C)C=C(C)C)C |
Canonical SMILES |
CC1CCC2C(CC(C3=C(C4=C(C1=C23)OCO4)C)C=C(C)C)C |
synonyms |
helioporin E |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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